molecular formula C18H13NO3 B372988 Naptalam CAS No. 132-66-1

Naptalam

Cat. No.: B372988
CAS No.: 132-66-1
M. Wt: 291.3 g/mol
InChI Key: JXTHEWSKYLZVJC-UHFFFAOYSA-N
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Description

Systematic IUPAC Name and Synonyms

Naptalam is formally identified by its IUPAC name : 2-(naphthalen-1-ylcarbamoyl)benzoic acid. This designation reflects its structural composition, comprising a naphthalene-derived carbamoyl group linked to a benzoic acid moiety.

The compound is known by numerous synonyms across scientific and regulatory contexts:

Synonym Source/Context
N-(1-Naphthyl)phthalamic acid Primary chemical designation
N-1-Naphthylphthalamic acid Regulatory and commercial use
Grelutin Early trade name
Alanap, Alanap-L, Rescue Commercial formulations
NPA Abbreviation in Japanese regulations
2-((1-naphthalenylamino)carbonyl)benzoic acid CAS Registry System

These names underscore its dual identity as a phthalamic acid derivative and a naphthalene-containing compound.

Molecular Formula and Weight

This compound’s molecular formula is C₁₈H₁₃NO₃ , corresponding to a molecular weight of 291.3 g/mol . This calculation aligns with its structural components:

  • C₁₈H₁₃ : Naphthalene moiety (10 carbons) and phthalamic acid backbone (8 carbons)
  • NO₃ : Carbamoyl linkage and carboxylic acid group

The compound’s stability and reactivity are influenced by its dicarboxylic acid monoamide structure, which includes a conjugated system of aromatic rings and amide bonds.

CAS Registry Number and Regulatory Classifications

This compound is registered under CAS 132-66-1 , with its sodium salt derivative (CAS 132-67-2) also recognized in formulations. Regulatory frameworks classify it as:

Classification Details
HRAC Group Group P (Auxin transport inhibitors)
Chemical Family Arylcarboxylic acid herbicides
Regulatory Status Approved in Canada, Australia
EPA Reregistration Eligible under USEPA guidelines

Its HRAC classification highlights its mechanism of inhibiting auxin transport, a critical factor in managing herbicide resistance.

Properties

IUPAC Name

2-(naphthalen-1-ylcarbamoyl)benzoic acid
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InChI

InChI=1S/C18H13NO3/c20-17(14-9-3-4-10-15(14)18(21)22)19-16-11-5-7-12-6-1-2-8-13(12)16/h1-11H,(H,19,20)(H,21,22)
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InChI Key

JXTHEWSKYLZVJC-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=CC=C3C(=O)O
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Molecular Formula

C18H13NO3
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Related CAS

132-67-2 (hydrochloride salt)
Record name Naptalam [BSI:ISO]
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DSSTOX Substance ID

DTXSID6032437
Record name Naptalam
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Molecular Weight

291.3 g/mol
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Physical Description

Colorless solid; [Hawley] Purple solid with an unpleasant odor; [HSDB] Solid with an unpleasant odor; [MSDSonline]
Record name Naptalam
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Solubility

INSOL IN HEXANE, XYLENE, BENZENE; PPM @ 25 °C: ACETONE 5,000; ISOPROPANOL 2,100; CARBON TETRACHLORIDE 100; WATER 200; DIMETHYLFORMAMIDE 39,400; DIMETHYL SULFOXIDE 43,100; METHYLETHYL KETONE 3,700, SLIGHTLY SOL IN ETHANOL, INSOL IN SOLVENT NAPHTHA, Sol in alkaline soln, but decomp above pH 9.5
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Density

1.40 @ 20 °C/4 °C
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Vapor Pressure

Less than 133 Pascals at 20 °C
Record name NAPTALAM
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Color/Form

CRYSTALLINE SOLID POWDER, PURPLE

CAS No.

132-66-1
Record name 1-Naphthylphthalamic acid
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Melting Point

203 °C, MP: 175-180 °C /TECHNICAL/
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Preparation Methods

Reaction of Phthalic Anhydride with 1-Naphthylamine

The primary industrial route to this compound involves a two-step process:

  • Amidation : Phthalic anhydride reacts with 1-naphthylamine in a polar aprotic solvent (e.g., dimethylformamide) at 80–100°C. The anhydride’s electrophilic carbonyl carbon attacks the amine’s lone pair, forming N-1-naphthylphthalamic acid (Equation 1):

Phthalic anhydride+1-NaphthylamineN-1-naphthylphthalamic acid+H2O\text{Phthalic anhydride} + \text{1-Naphthylamine} \rightarrow \text{N-1-naphthylphthalamic acid} + \text{H}_2\text{O}

  • Salt Formation : The carboxylic acid group is neutralized with sodium hydroxide to yield the water-soluble sodium salt (Equation 2):

N-1-naphthylphthalamic acid+NaOHThis compound sodium salt+H2O\text{N-1-naphthylphthalamic acid} + \text{NaOH} \rightarrow \text{this compound sodium salt} + \text{H}_2\text{O}

Key Reaction Parameters :

  • Temperature : 80–100°C to ensure complete anhydride ring opening.

  • Solvent : High-boiling solvents (e.g., toluene) facilitate reflux without side reactions.

  • Stoichiometry : A 1:1 molar ratio of phthalic anhydride to 1-naphthylamine minimizes di-amide byproducts.

Table 1: Physicochemical Properties of this compound and Intermediates

PropertyThis compound AcidThis compound Sodium Salt
Molecular Weight (g/mol)291.3313.3
Water Solubility (mg/L, 25°C)200300,000
pKa4.6-0.39
Hydrolysis Half-Life (pH 5)2.9 daysStable

Purification and Crystallization

Post-synthesis, the sodium salt is purified via recrystallization from aqueous ethanol. The high solubility of the salt (249,000 mg/L at 25°C) necessitates anti-solvent addition (e.g., acetone) to induce crystallization. Impurities such as unreacted 1-naphthylamine are removed through activated charcoal treatment.

Alternative Synthesis Pathways

Phthaloyl Chloride Route

An alternative method employs phthaloyl chloride instead of phthalic anhydride to enhance reaction kinetics. The chloride’s higher electrophilicity allows amidation at lower temperatures (40–60°C), reducing energy costs. However, this route generates hydrochloric acid, requiring stringent corrosion-resistant equipment.

Microwave-Assisted Synthesis

Recent advancements explore microwave irradiation to accelerate the amidation step. Preliminary studies report a 50% reduction in reaction time (from 8 hours to 4 hours) with comparable yields (85–90%). This method remains experimental but holds promise for small-scale production.

Analytical Characterization

Spectroscopic Verification

  • Infrared (IR) Spectroscopy : The sodium salt exhibits characteristic peaks at 1680 cm⁻¹ (C=O stretch of amide) and 1550 cm⁻¹ (COO⁻ asymmetric stretch).

  • Nuclear Magnetic Resonance (NMR) : 1H^1\text{H} NMR (D₂O) shows signals at δ 7.8–8.2 ppm (naphthyl protons) and δ 3.5 ppm (sodium-bound carboxylate).

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) quantifies residual 1-naphthylamine (<0.1% w/w) and phthalic acid (<0.5% w/w). Gas chromatography-mass spectrometry (GC-MS) confirms the absence of volatile byproducts like N-(1-naphthyl)phthalimide.

Table 2: Recovery Rates of this compound in Spiked Water Samples

Spiking Level (µg/L)Recovery (%)Relative Standard Deviation (%)
3925.2
10954.8
100983.1

Scientific Research Applications

Agricultural Applications

Naptalam is predominantly used as a selective herbicide in the cultivation of cucurbits such as cucumbers, watermelons, cantaloupes, and honeydew melons. It works by inhibiting seed germination and disrupting the transport of indole-3-acetic acid (IAA), a crucial plant hormone involved in growth regulation.

Herbicidal Efficacy

  • Target Crops : this compound is primarily applied to cucumbers and watermelons, with significant usage in southeastern states of the U.S., particularly Florida and Georgia.
  • Application Rates : The highest single application rate is approximately 4 pounds active ingredient per acre, with a maximum of two applications per season .

Table 1: Agricultural Use of this compound (1997 Data)

CropStatePounds Applied
WatermelonFlorida37,910
Georgia25,511
Texas8,388
CucumberVarious-
CantaloupeVarious-

Plant Growth Regulation

This compound has been shown to enhance the growth of certain crops by protecting them from phytotoxic effects caused by other herbicides. For instance, studies indicate that this compound can mitigate the adverse effects of chloramben on cucumber plants.

Case Study: Chloramben Interaction

In laboratory settings, cucumber seedlings treated with both this compound and chloramben exhibited improved growth metrics compared to those treated with chloramben alone. This indicates that this compound acts as a safener, allowing for better nutrient uptake and reduced translocation of harmful metabolites .

Environmental Monitoring

This compound's degradation products can serve as indicators for environmental monitoring. Advanced analytical techniques have been employed to detect this compound and its derivatives in water bodies.

Detection Methods

  • Mass Spectrometry : Techniques such as programmable temperature vaporizer gas chromatography mass spectrometry have been utilized to determine levels of this compound and its degradation products in river water .
  • High-Performance Liquid Chromatography : This method has been effective in studying the degradation processes of this compound into compounds like 1-naphthylamine and N-(1-naphthyl)phthalimide .

Table 2: Detection Limits for this compound in Water Samples

CompoundLimit of Determination (ng/L)
This compound230
1-Naphthylamine270
N-(1-Naphthyl)Phthalimide260

Toxicological Studies

Research into the toxicity of this compound reveals its relatively low toxicity to non-target organisms. Studies indicate that while it is slightly toxic to small mammals on an acute basis, it is practically non-toxic to birds and aquatic life under certain conditions .

Ecotoxicological Impact Assessment

The U.S. Environmental Protection Agency has conducted assessments indicating that chronic exposure to this compound can pose risks to certain wildlife populations, particularly small mammals feeding on treated vegetation . However, its impact on aquatic ecosystems remains less pronounced.

Comparison with Similar Compounds

Mechanism of Action

Naptalam functions as an auxin transport inhibitor by binding to plant cell membranes and blocking the polar transport of indole-3-acetic acid (IAA). This inhibition disrupts root and shoot growth, leading to weed suppression. At submicromolar concentrations, it paradoxically stimulates IAA uptake by preventing efflux, which explains its unique herbicidal effects .

Comparison with Similar Compounds

This compound belongs to the phthalamate herbicide class, sharing functional similarities with auxin transport inhibitors like TIBA (2,3,5-triiodobenzoic acid), diflufenzopyr, and its sodium salt derivative. Below is a detailed comparison:

Chemical Properties

Compound Chemical Structure Molecular Formula Solubility (Water) Key Functional Groups
This compound Naphthyl-phthalamic acid C₁₈H₁₃NO₃ 200 mg/L (acid) Carboxylic acid, secondary amide
This compound-sodium Sodium salt of this compound C₁₈H₁₂NO₃Na 230,800 mg/L Carboxylate, secondary amide
TIBA Triiodobenzoic acid C₇H₃I₃O₂ Low (exact value N/A) Iodinated benzoic acid
Diflufenzopyr Pyridine-carboxylic acid derivative C₁₅H₁₂F₂N₂O₃ 6.2 mg/L (pH 7) Fluorinated pyridine, carboxylic acid

Efficacy and Application

Compound Target Weeds/Crops Application Rate (g/ha) Key Advantages Limitations
This compound Broadleaf weeds in cucurbits, soybeans 2–6 lb ai/acre (≈224–672 g/ha) Pre-emergent control, rapid degradation Leaching in porous soils
This compound-sodium Similar to this compound 35 g/ha (combined use) Enhanced solubility for foliar application Higher toxicity vs. acid form
TIBA Woody plants, orchards 15–35 g/ha Synergistic effects with cytokinins Reduced efficacy in combinations
Diflufenzopyr Broad-spectrum weeds 3.5–15 g ae/ha Low application rates, high selectivity Limited crop compatibility

Mechanism and Selectivity

  • This compound : Inhibits auxin efflux carriers, disrupting polar transport .
  • TIBA : Blocks auxin transport via membrane receptor interference but less effective in inhibiting root growth .
  • Difenzoquat : Pyrazolium herbicide with unclear auxin interaction; primarily inhibits cell division .

Environmental and Toxicological Profiles

Compound Soil Half-Life Aquatic Toxicity (EC₅₀) Mammalian Toxicity (LD₅₀) Metabolites of Concern
This compound 14 days H412 (harmful) >8,200 mg/kg (rat) 1-Naphthylamine (carcinogenic)
This compound-sodium Similar Higher risk due to solubility 1,800 mg/kg (rat) Same as this compound
TIBA N/A N/A N/A Non-persistent, low bioaccumulation
Diflufenzopyr 30–60 days Low >5,000 mg/kg (rat) Non-toxic breakdown products

Research Findings and Implications

  • Metabolite Toxicity : this compound’s degradation to 1-naphthylamine raises regulatory concerns, necessitating residue monitoring in food crops .
  • Combination Therapies : this compound-sodium paired with bensulide improves grass weed control in cucumbers but requires precise application timing to avoid leaching .
  • Structural Analogues : Diflufenzopyr offers lower environmental risk but narrower weed control compared to this compound .

Biological Activity

Naptalam, chemically known as Napthylphthalic acid, is a selective herbicide primarily used in agriculture to control broadleaf weeds, particularly in cucurbits like cucumbers and watermelons. Its biological activity is closely linked to its effects on plant growth regulation through auxin transport inhibition. This article explores the biological activity of this compound, including its mechanisms of action, effects on various plant species, and relevant case studies.

This compound functions primarily as an inhibitor of auxin transport, which is crucial for polar growth in plants. Auxins are plant hormones that regulate various growth processes, including cell elongation and differentiation. When this compound binds to auxin transport proteins, it effectively shuts down their activity, preventing auxin from exiting the cell. This disruption leads to significant alterations in plant morphology and growth patterns.

  • Inhibition of Auxin Transport : Research indicates that this compound binds directly to auxin transporters, inhibiting their function and preventing the directional flow of auxin. This results in impaired root growth and flower formation .
  • Impact on Plant Development : The inhibition of auxin transport leads to a failure in polar growth mechanisms, which is essential for normal root and shoot development. Studies have shown that plants treated with this compound exhibit stunted growth and abnormal root structures .

Case Studies

  • Cucumber Studies : Laboratory experiments demonstrated that this compound acts as a safener against the phytotoxic effects of chloramben in cucumbers. In petri dish studies, cucumber seeds treated with this compound exhibited improved germination rates and reduced chloramben toxicity compared to untreated controls .
  • Toxicity Assessments : this compound has been evaluated for its toxicity levels in various organisms. It is considered relatively non-toxic to warm-blooded animals (LD50 = 8,200 mg/kg) but shows varying degrees of toxicity towards aquatic life .
  • Environmental Impact : A study on the environmental fate of this compound indicated that it dissociates into non-toxic metabolites under natural conditions, suggesting limited long-term environmental persistence .

Table 1: Summary of this compound's Biological Effects

Effect CategoryDescriptionReference
Auxin Transport InhibitionPrevents auxin from exiting cells, disrupting growth
Phytotoxicity SafeningReduces chloramben toxicity in cucumbers
Toxicity to Aquatic LifeLow toxicity (LD50 = 8,200 mg/kg)
Environmental FateDecomposes into non-toxic metabolites

Q & A

Q. What are the validated analytical methods for detecting Naptalam and its metabolites in plant tissues?

this compound and its primary metabolite, 1-naphthylamine, can be quantified using liquid chromatography with electrochemical detection (LC/ECD) . Samples are hydrolyzed with 30% NaOH to release 1-naphthylamine, followed by distillation and chromatographic separation on a PRP-1 column. Recovery rates range from 89% to 97% in crops like asparagus and peaches . For structural confirmation, combine with mass spectrometry (LC-MS/MS) to differentiate this compound from co-extracted matrix interferents.

Q. How does soil organic matter content influence this compound’s herbicidal efficacy?

this compound exhibits reduced weed control efficacy in sandy soils with <1% organic matter due to decreased adsorption and increased leaching. Experimental designs should include soil texture and organic matter analysis as covariates. For reproducibility, pre-treat soil samples with standardized organic amendments (e.g., 2% compost) to assess bioavailability changes .

Q. What are the optimal storage conditions for this compound standards to ensure stability?

this compound standards must be stored at 0–6°C in airtight, light-resistant containers. Degradation occurs via hydrolysis under alkaline conditions; thus, pH-neutral solvents (e.g., cyclohexane) are recommended for long-term storage. Validate stability via periodic HPLC analysis, monitoring for 1-naphthylamine peaks .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in this compound’s weed control efficacy across studies?

Contradictions often arise from variable application protocols (e.g., preplant incorporation depth) and environmental factors. To address this:

  • Conduct meta-analyses of field trials, stratifying data by soil type, application timing, and weed species (e.g., Amaranthus vs. Chenopodium).
  • Use mixed-effects models to quantify variance components (e.g., random effects for geographic regions) .

Q. What methodologies are suitable for tracking this compound’s degradation pathways in agroecosystems?

Employ isotopic labeling (e.g., ¹⁴C-Naptalam) to trace degradation products in soil-plant systems. Combine with high-resolution mass spectrometry (HRMS) to identify transient intermediates. For metabolic studies in crops, use hydroponic systems with controlled exposure to isolate plant-specific pathways from soil-mediated processes .

Q. How can the genotoxic risks of 1-naphthylamine be assessed in this compound residue studies?

Use in vitro bioassays such as the Ames test (with TA98 and TA100 strains) to evaluate mutagenicity. For in vivo validation, apply microcosm experiments with soil microbiota to simulate natural degradation and metabolite accumulation. Pair with LC-UV/Vis to quantify 1-naphthylamine thresholds against regulatory limits (e.g., EPA/FDA guidelines) .

Q. What statistical approaches are recommended for this compound dose-response studies?

Use non-linear regression models (e.g., log-logistic curves) to fit dose-response data for weed suppression. For multivariate analysis (e.g., interaction effects with adjuvants), apply factorial ANOVA with Tukey’s HSD post-hoc tests. Ensure power analysis (>0.8) to determine sample sizes for field trials .

Methodological Considerations

Q. How to design experiments evaluating this compound’s interaction with soil microbiota?

  • Conduct microcosm assays with sterile vs. non-sterile soils to distinguish biotic vs. abiotic degradation.
  • Use 16S rRNA sequencing to profile microbial communities pre- and post-treatment.
  • Measure half-life (t½) via first-order kinetics models .

Q. What quality control measures are critical for synthesizing high-purity this compound analogs?

  • Validate synthetic routes (e.g., carbamate linkages) via NMR (¹H/¹³C) and FT-IR.
  • Assess batch-to-batch consistency using HPLC with diode-array detection (DAD).
  • For bioactive analogs, perform in silico docking studies to predict herbicidal activity .

Data Interpretation Challenges

Q. How to address variability in this compound’s phytotoxicity across plant species?

  • Use transcriptomics (RNA-seq) to identify species-specific detoxification genes (e.g., cytochrome P450s).
  • Compare uptake rates via radiolabeled tracers in root elongation assays.
  • Apply machine learning (e.g., random forests) to predict species sensitivity based on physiological traits .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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